Triose phosphate

Plant Lipid Metabolism Plastid Biochemistry Fatty Acid Biosynthesis

D-Glyceraldehyde 3-phosphate (G3P, CAS 591-57-1) is the mandatory substrate for reconstituting lower glycolysis in vitro (GAPDH kcat/Km ≈ 5×10⁷ M⁻¹s⁻¹) and characterizing triose phosphate isomerase (Km 0.47 mM). Unlike DHAP or 3-PGA, it is non-substitutable—only G3P supports physiologically relevant NADH generation, tryptophan biosynthesis, or chloroplast triose-phosphate translocator (TPT) assays. Ideal for cell-free metabolic engineering, enzymology, and plant lipid partitioning studies. Supplied as a pre-quantified solution (≥97% purity).

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 591-57-1
Cat. No. B031755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriose phosphate
CAS591-57-1
SynonymsD-Glyceraldehyde 3-dihydrogen phosphate;  (R)-2-Hydroxy-3-(phosphonooxy)-propanal;  Triose phosphate;  _x000B_(2R)-2-Hydroxy-3-phosphonooxypropanal
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(C=O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1
InChIKeyLXJXRIRHZLFYRP-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triose Phosphate (D-Glyceraldehyde 3-Phosphate, CAS 591-57-1): A Central Glycolytic Aldotriose Phosphate Intermediate


Triose phosphate, chemically defined as D-Glyceraldehyde 3-phosphate (G3P, CAS 591-57-1), is an aldotriose phosphate ester with the molecular formula C3H7O6P and a molecular weight of 170.06 g/mol [1]. As a central intermediate, it is positioned at a key branching point linking glycolysis, gluconeogenesis, the pentose phosphate pathway, and the Calvin cycle in photosynthetic organisms [2]. Its biological role extends to core anabolic processes, serving as a required precursor in the biosynthesis of tryptophan and thiamine . In cellular energy metabolism, G3P functions as a direct substrate for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), catalyzing the oxidative phosphorylation step that generates 1,3-bisphosphoglycerate and NADH [3].

Why Generic Substitution of Triose Phosphate (CAS 591-57-1) with Other Triose Phosphates or Metabolites Fails in Experimental Assays


Generic substitution of triose phosphate (G3P) with other in-class compounds or related glycolytic intermediates is not scientifically valid due to fundamental differences in substrate specificity, enzyme kinetics, and pathway integration. G3P is not interchangeable with its ketose isomer dihydroxyacetone phosphate (DHAP); while triose phosphate isomerase (TPI) interconverts them, they exhibit distinct kinetic parameters with downstream enzymes like glycerol-3-phosphate dehydrogenase [1]. Furthermore, substituting G3P with downstream metabolites such as 3-phosphoglycerate (3-PGA) or 2-phosphoglycerate (2-PGA) yields drastically reduced functional efficacy in metabolic flux assays, as these compounds bypass the critical NADH-generating GAPDH step and cannot reconstitute the same metabolic outputs [2]. Even stereoisomers (e.g., L-glyceraldehyde 3-phosphate) act as inhibitors rather than substrates for key enzymes like NADP-dependent non-phosphorylating GAPDH, introducing confounding variables into enzymatic studies [3]. The precise quantitative evidence for these differences is detailed below.

Quantitative Differentiation of Triose Phosphate (CAS 591-57-1) Against Analogues: A Head-to-Head Evidence Guide


Functional Efficacy in Fatty Acid Synthesis: G3P vs. 3-Phosphoglycerate and DHAP in Plastid Assays

In pea root plastid assays measuring fatty acid synthesis, D-glyceraldehyde 3-phosphate (G3P) demonstrates approximately 82% efficacy relative to dihydroxyacetone phosphate (DHAP). In stark contrast, the downstream metabolite 3-phosphoglycerate (3-PGA) exhibits only 27-37% of DHAP's efficacy [1]. This establishes G3P as a functional analog to DHAP in this pathway, while confirming 3-PGA and related compounds are poor substitutes. The quantified difference in efficacy between G3P and 3-PGA is approximately 2.2- to 3.0-fold.

Plant Lipid Metabolism Plastid Biochemistry Fatty Acid Biosynthesis

Substrate Affinity for Fructose-Bisphosphate Aldolase: Km Comparison of G3P vs. DHAP

In the reverse direction of the aldolase reaction, the apparent Michaelis constant (Km) for D-glyceraldehyde 3-phosphate with yeast aldolase is approximately 50 mM at pH 7.4 and 25°C [1]. For comparison, the Km for dihydroxyacetone phosphate (DHAP) with the same class I aldolase from rabbit muscle is reported at 2.0 mM under similar conditions [2]. The 25-fold higher Km for G3P indicates that aldolase exhibits substantially lower affinity for this aldotriose phosphate compared to its ketose counterpart.

Enzyme Kinetics Aldolase Glycolytic Flux

Kinetic Efficiency with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Second-Order Rate Constant

The reaction of D-glyceraldehyde 3-phosphate with the holoenzyme of GAPDH proceeds with an apparent second-order rate constant of 5 × 10⁷ M⁻¹ s⁻¹ at pH 8.0 and 21°C [1]. This extremely high rate constant reflects the evolutionary optimization of GAPDH for its native aldotriose phosphate substrate. Related electrophilic aldehydes lacking the phosphate group or with altered carbon chain lengths exhibit substantially slower association rates with GAPDH, with the efficiency attributed primarily to enhanced catalytic turnover rather than improved binding affinity [2].

Enzyme Kinetics GAPDH Glycolysis

Substrate Specificity of Triose Phosphate Isomerase (TPI): Kinetic Parameters for G3P vs. DHAP

Chicken muscle triose phosphate isomerase (TPI) exhibits distinct kinetic parameters for its two physiological substrates. With D-glyceraldehyde 3-phosphate as substrate, the kcat is 2.56 × 10⁵ min⁻¹ and Km is 0.47 mM. With dihydroxyacetone phosphate (DHAP), the kcat is 2.59 × 10⁴ min⁻¹ and Km is 0.97 mM [1]. The catalytic efficiency (kcat/Km) is approximately 20-fold higher for G3P (5.45 × 10⁵ min⁻¹ mM⁻¹) than for DHAP (2.67 × 10⁴ min⁻¹ mM⁻¹), reflecting TPI's evolutionary optimization toward the aldotriose phosphate in the forward glycolytic direction.

Enzyme Kinetics Triose Phosphate Isomerase Isomerization

Commercial Product Specifications: Concentration Precision and Stability Requirements

Commercially available D-glyceraldehyde 3-phosphate solution (CAS 591-57-1) from major suppliers such as Sigma-Aldrich (Cat. No. 39705) is supplied as an aqueous solution at a defined concentration of 8-13 mg/mL in H2O . This solution form directly addresses the compound's inherent chemical instability; G3P is prone to degradation and oxidation, and must be stored at -20°C with minimal freeze-thaw cycles [1]. Alternative forms (e.g., barium salts of the diethyl acetal) require additional deprotection steps, while lyophilized powders of the free acid are generally not offered due to limited stability, making the pre-formulated aqueous solution the only practical procurement option for most end-users.

Reagent Specification Quality Control Assay Reproducibility

Binding Affinity for Dihydroxyacetone Kinase: Km Comparison Across Triose Substrates

In kinetic studies of phosphoenolpyruvate- and ATP-dependent dihydroxyacetone kinases, the apparent Km values were determined for several triose substrates. The Km for D,L-glyceraldehyde-3-phosphate (the racemic mixture of the target compound) is 90 μM. For comparison, the Km for the native substrate dihydroxyacetone (Dha) is 3.4 μM, while the Km for dihydroxyacetone phosphate (DhaP) is 780 μM [1]. Glyceraldehyde-3-phosphate thus exhibits intermediate affinity among the tested trioses, with approximately 26-fold tighter binding than DhaP but 26-fold weaker binding than unphosphorylated Dha.

Enzyme Kinetics Dihydroxyacetone Kinase Substrate Specificity

Optimal Research and Industrial Application Scenarios for Triose Phosphate (CAS 591-57-1)


In Vitro Reconstitution of Glycolytic and Gluconeogenic Flux for Metabolic Engineering

Triose phosphate is the essential substrate for reconstituting the lower half of glycolysis in vitro. It directly feeds into the GAPDH reaction, generating NADH and 1,3-bisphosphoglycerate, which can then be coupled to downstream ATP-generating steps. As established by the GAPDH kinetic data, the compound exhibits a second-order rate constant of 5 × 10⁷ M⁻¹ s⁻¹ with the enzyme [1]. This high catalytic efficiency makes G3P the preferred substrate for cell-free metabolic engineering platforms aiming to characterize glycolytic bottlenecks or produce pyruvate-derived biochemicals. Substitution with downstream metabolites like 3-PGA bypasses the NADH-generating step entirely, rendering the assay invalid for assessing the complete pathway [2].

Triose Phosphate Isomerase (TPI) and Aldolase Enzymatic Assays and Inhibitor Screening

G3P is the definitive substrate for characterizing TPI activity in the physiologically relevant direction (isomerization to DHAP) and for assessing aldolase function in the reverse (condensation) direction. The kinetic parameters for chicken muscle TPI show a kcat of 2.56 × 10⁵ min⁻¹ and a Km of 0.47 mM with G3P, which yields a catalytic efficiency 20-fold higher than with DHAP [1]. For aldolase, the Km for G3P is approximately 50 mM [2]. Researchers must account for these distinct kinetic constants when designing assays; using DHAP as an alternative substrate for TPI or expecting aldolase to saturate at low G3P concentrations will produce non-comparable or erroneous kinetic data.

Carbon Flux Analysis in Plant Lipid Biosynthesis and Photosynthate Partitioning Studies

In plant biochemistry, G3P serves as a critical shuttle metabolite for exporting reducing equivalents and carbon skeletons from the chloroplast to the cytosol. Experimental evidence from pea root plastids demonstrates that G3P promotes fatty acid synthesis with approximately 82% efficacy relative to DHAP, while the downstream metabolite 3-PGA achieves only 27-37% efficacy [1]. Therefore, G3P must be used as the supplied triose phosphate in assays designed to quantify carbon partitioning into storage lipids or to assess the functional capacity of the triose-phosphate/phosphate translocator (TPT). Substituting G3P with 3-PGA or 2-PGA yields quantitatively distinct, non-physiological results.

Tryptophan Biosynthesis Pathway Reconstitution and Enzyme Characterization

G3P is a stoichiometric product of the tryptophan synthase α-subunit reaction, which cleaves indole-3-glycerol phosphate into indole and G3P [1]. For studies characterizing tryptophan synthase or reconstituting the terminal steps of aromatic amino acid biosynthesis in vitro, authentic D-glyceraldehyde 3-phosphate is required as an analytical standard to quantify reaction progression or as a product inhibitor for kinetic analyses. Alternative triose phosphates or sugar aldehydes are not produced in this reaction and cannot serve as authentic standards for HPLC or coupled-enzyme detection methods.

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